molecular formula C18H25N3O3 B2977284 tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate CAS No. 1353963-07-1

tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate

Cat. No.: B2977284
CAS No.: 1353963-07-1
M. Wt: 331.416
InChI Key: HACDQXUOZXKEBY-UHFFFAOYSA-N
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Description

CAS No.: 1353963-07-1 This compound is a benzoxazole-containing piperidine derivative with a tert-butyl carbamate protecting group. Its structure integrates a benzoxazole moiety linked via an aminomethyl group to the piperidine ring. Benzoxazoles are heterocyclic compounds known for their diverse applications in medicinal chemistry, including kinase inhibition and antimicrobial activity. The tert-butyl carbamate group enhances solubility in organic solvents and stabilizes the amine during synthetic processes. The compound is commercially available through suppliers like Bide Pharmatech and Amadis Chemical, with standardized purity (>95%) and detailed safety protocols for handling (e.g., P201, P210 hazard codes).

Properties

IUPAC Name

tert-butyl 3-[(1,3-benzoxazol-2-ylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(22)21-10-6-7-13(12-21)11-19-16-20-14-8-4-5-9-15(14)23-16/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACDQXUOZXKEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Benzo[d]oxazole Moiety: The benzo[d]oxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment to Piperidine: The benzo[d]oxazole derivative is then reacted with a piperidine derivative. This step often involves nucleophilic substitution reactions where the benzo[d]oxazole moiety is introduced to the piperidine ring.

    Introduction of the tert-Butyl Ester Group: The final step involves esterification, where the carboxyl group on the piperidine ring is protected with a tert-butyl group using reagents like tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the benzo[d]oxazole moiety, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzo[d]oxazole ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d]oxazole N-oxides, while reduction could produce piperidine derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it valuable for producing high-performance polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzo[d]oxazole moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring provides structural flexibility.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Key analogues and their distinguishing features are outlined below:

Compound Name Core Structure Substituents Key Functional Differences
tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate Piperidine - tert-Butyl carbamate
- Benzoxazole with aminomethyl linker
Six-membered piperidine ring; methylene spacer between benzoxazole and amine
tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate Pyrrolidine - tert-Butyl carbamate
- Direct benzoxazole-amine linkage
Five-membered pyrrolidine ring; no methylene spacer
Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate Benzoxazole - 4-Chloro substitution
- Ethyl ester group
Lacks nitrogenous ring; chloro substitution enhances electronegativity
N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride Piperidine - N-Methyl group
- Hydrochloride salt
Protonated amine (improved aqueous solubility); methyl substitution alters steric bulk

Physicochemical and Pharmacological Comparisons

  • Solubility: The hydrochloride salt of N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine exhibits higher aqueous solubility due to ionic character, whereas the tert-butyl carbamate derivatives are more lipophilic.
  • Stability :

    • The tert-butyl carbamate group in the target compound and its pyrrolidine analogue provides hydrolytic stability under basic conditions, unlike the ethyl ester in Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate , which is prone to saponification.
  • Biological Activity :

    • Benzoxazole derivatives with chloro substituents (e.g., Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate ) often show enhanced antimicrobial activity due to increased electrophilicity.
    • Piperidine-based compounds are favored in central nervous system (CNS) drug design for their ability to cross the blood-brain barrier, whereas pyrrolidine analogues may exhibit faster metabolic clearance.

Biological Activity

Tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate, with the CAS number 1353963-07-1, is a compound of interest in medicinal chemistry due to its complex structure that combines a piperidine ring with a benzo[d]oxazole moiety. This combination is hypothesized to confer unique biological properties, particularly in the fields of oncology and inflammation.

Chemical Structure

The molecular formula of this compound is C18H25N3O3, with a molecular weight of 331.41 g/mol. The structural features include:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Benzo[d]oxazole moiety : A fused bicyclic structure that contributes to the compound's biological activity.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly in enzyme inhibition and receptor modulation. These activities may be particularly relevant for therapeutic applications in cancer and inflammatory diseases.

Enzyme Inhibition

Studies have shown that derivatives of benzoxazole can act as inhibitors of various kinases, which are critical in cancer signaling pathways. For instance, compounds similar to this structure have demonstrated inhibitory effects on:

  • BRAF(V600E) : A mutation commonly found in melanoma.
  • EGFR : An important target in non-small cell lung cancer.

This suggests potential use as anticancer agents.

Anti-inflammatory Properties

Compounds like this compound may also exhibit anti-inflammatory properties. Research has indicated that related structures can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications.

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of benzoxazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability when treated with these compounds, suggesting their potential as anticancer agents.
  • Anti-inflammatory Effects :
    • In an animal model, compounds with similar structures were tested for their ability to reduce inflammation induced by interleukin-1. The results showed a marked decrease in leukocyte migration and inflammatory markers.

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureUnique Features
Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylateStructureDifferent oxazole substitution pattern
Tert-butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylateStructureContains isothiazole instead of oxazole
Tert-butyl N-[1-(3-bromophenyl)sulfonylpiperidin-4-yl]carbamateStructureSulfonamide group present

This table highlights how structural variations can influence biological activity, emphasizing the unique aspects of this compound.

Q & A

Q. How can researchers design assays to study this compound’s interaction with cellular targets?

  • Methodology :
  • Fluorescence Polarization : Label the compound with FITC and measure binding to recombinant proteins.
  • SPR (Surface Plasmon Resonance) : Immobilize target proteins on a sensor chip to quantify binding kinetics (ka/kd).
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization in cell lysates after compound treatment .

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